N-[(3-bromophenyl)methyl]cyclopentanamine
Description
N-[(3-Bromophenyl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 3-bromobenzyl substituent. Its molecular framework—a cyclopentylamine core linked to a substituted benzyl group—provides a versatile scaffold for modulating physicochemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTIYRODMSTRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]cyclopentanamine typically involves a multi-step process:
Bromination of Benzylamine: The initial step involves the bromination of benzylamine to introduce the bromine atom at the meta position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Cyclopentanamine: The next step involves the formation of the cyclopentanamine moiety. This can be done by reacting cyclopentanone with ammonia (NH3) under reductive amination conditions.
Coupling Reaction: Finally, the brominated benzylamine is coupled with the cyclopentanamine moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of N-[(3-hydroxyphenyl)methyl]cyclopentanamine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-[(3-bromophenyl)methyl]cyclopentylamine.
Scientific Research Applications
N-[(3-bromophenyl)methyl]cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopentanamine moiety can further influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the aromatic substituent significantly influence activity, binding affinity, and lipophilicity. Key examples include:
Key Observations :
- Methoxy Groups : The 4-methoxy derivative () improves solubility but may reduce receptor affinity compared to halogenated analogs .
- Fluorine Substitution: Fluorine enhances metabolic stability and binding affinity, as seen in compound23 (), which showed 15-fold greater inhibitory activity than its non-fluorinated counterpart.
Modifications to the Amine Core
Varying the amine ring size or substituting the cyclopentyl group alters steric bulk and conformational flexibility:
Key Observations :
Physicochemical Properties
Molecular weight, logD, and hydrogen bonding capacity are critical for drug-likeness and application suitability:
Key Observations :
- Polar Groups : Methoxy and pyridinyl groups () lower logD and increase polarity, making the compound more suitable for peripheral targets.
Biological Activity
N-[(3-bromophenyl)methyl]cyclopentanamine is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a cyclopentanamine structure. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets, which may include receptors and enzymes. This structural uniqueness is pivotal in determining its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 256.14 g/mol |
| Solubility | Soluble in organic solvents like dichloromethane |
| Appearance | White to off-white solid |
The mechanism of action for this compound involves interactions with specific molecular targets. The bromine atom on the phenyl ring is believed to enhance binding affinity, leading to modulation of receptor activity and enzyme function. These interactions can influence various biological pathways, potentially resulting in therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, preliminary tests showed significant inhibition of Gram-positive and Gram-negative bacteria when treated with this compound.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's ability to modulate cell signaling pathways involved in cancer progression is under active investigation.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
-
Cytotoxicity Assessment
- In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC values of 15 µM and 20 µM respectively, indicating its potential as an anticancer agent.
- Flow cytometry analysis revealed that the compound induces apoptosis via the intrinsic pathway.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects:
- Enzyme Interaction Studies : Research has shown that the compound interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to downstream effects on cellular function.
- Receptor Binding Assays : Binding affinity assays indicate that this compound can effectively bind to certain receptors implicated in pain and inflammation, suggesting possible applications in pain management therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
